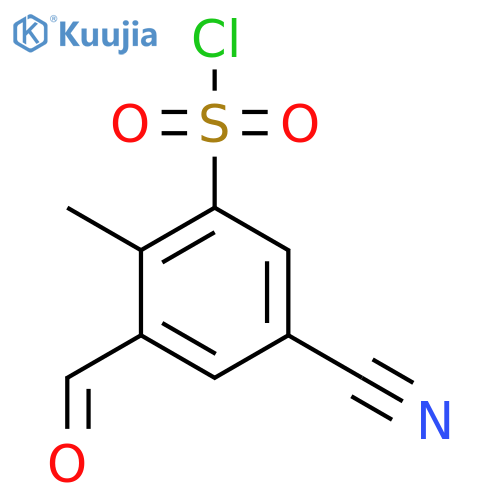

Cas no 1806268-27-8 (5-Cyano-3-formyl-2-methylbenzenesulfonyl chloride)

5-Cyano-3-formyl-2-methylbenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 5-Cyano-3-formyl-2-methylbenzenesulfonyl chloride

-

- インチ: 1S/C9H6ClNO3S/c1-6-8(5-12)2-7(4-11)3-9(6)15(10,13)14/h2-3,5H,1H3

- InChIKey: RZMWUTFEYJJWBX-UHFFFAOYSA-N

- ほほえんだ: ClS(C1C=C(C#N)C=C(C=O)C=1C)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 391

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 83.4

5-Cyano-3-formyl-2-methylbenzenesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010010742-500mg |

5-Cyano-3-formyl-2-methylbenzenesulfonyl chloride |

1806268-27-8 | 97% | 500mg |

806.85 USD | 2021-07-06 | |

| Alichem | A010010742-1g |

5-Cyano-3-formyl-2-methylbenzenesulfonyl chloride |

1806268-27-8 | 97% | 1g |

1,445.30 USD | 2021-07-06 | |

| Alichem | A010010742-250mg |

5-Cyano-3-formyl-2-methylbenzenesulfonyl chloride |

1806268-27-8 | 97% | 250mg |

475.20 USD | 2021-07-06 |

5-Cyano-3-formyl-2-methylbenzenesulfonyl chloride 関連文献

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

5-Cyano-3-formyl-2-methylbenzenesulfonyl chlorideに関する追加情報

Introduction to 5-Cyano-3-formyl-2-methylbenzenesulfonyl chloride (CAS No. 1806268-27-8) and Its Applications in Modern Chemical Biology

The compound 5-Cyano-3-formyl-2-methylbenzenesulfonyl chloride (CAS No. 1806268-27-8) represents a significant advancement in the realm of chemical biology, particularly in the design and synthesis of novel bioactive molecules. This heterocyclic sulfonamide derivative has garnered considerable attention due to its versatile structural framework, which integrates multiple functional groups capable of participating in diverse chemical transformations. The presence of both a cyano group and a formyl moiety, alongside a methyl substituent on the aromatic ring, endows this compound with unique reactivity that makes it a valuable intermediate in pharmaceutical and agrochemical research.

Recent studies have highlighted the potential of 5-Cyano-3-formyl-2-methylbenzenesulfonyl chloride as a key building block in the development of targeted therapeutics. Its sulfonamide core is particularly noteworthy, as sulfonamides are well-documented scaffolds in medicinal chemistry, exhibiting broad biological activity ranging from antimicrobial to anti-inflammatory properties. The formyl group serves as a reactive handle for further derivatization, enabling the facile introduction of amine-containing functionalities through condensation reactions. This feature is particularly useful in the synthesis of peptidomimetics and other protein-targeting agents, which are increasingly important in modern drug discovery.

The cyano group introduces an additional layer of reactivity, allowing for nucleophilic addition reactions that can be exploited to create more complex molecular architectures. For instance, the cyano group can be reduced to an amine or converted into a carboxylic acid, expanding the compound’s utility in synthetic pathways. Moreover, the methyl substituent on the aromatic ring enhances lipophilicity, which is often a critical factor in drug-like properties such as membrane permeability and metabolic stability. These structural attributes collectively make 5-Cyano-3-formyl-2-methylbenzenesulfonyl chloride a compelling candidate for further exploration in structure-activity relationship (SAR) studies.

In the context of contemporary research, this compound has been leveraged in the development of novel inhibitors targeting enzyme-catalyzed pathways relevant to diseases such as cancer and neurodegeneration. The sulfonamide moiety, for example, has been shown to interact with specific amino acid residues in protein active sites, modulating enzyme activity through covalent or non-covalent binding interactions. Preliminary computational studies suggest that derivatives of 5-Cyano-3-formyl-2-methylbenzenesulfonyl chloride may exhibit inhibitory effects on kinases and other signaling enzymes implicated in disease progression. These findings underscore the compound’s potential as a lead molecule or as part of a library for high-throughput screening campaigns.

Furthermore, the formyl group’s ability to participate in Schiff base formation has opened avenues for exploring its role in metal coordination chemistry. Metallo-drugs are an emerging class of therapeutic agents that exploit metal ions’ ability to interact with biological targets differently from small organic molecules. By incorporating 5-Cyano-3-formyl-2-methylbenzenesulfonyl chloride into metal complexes, researchers aim to enhance drug delivery systems and improve therapeutic efficacy while minimizing side effects. Such applications align with global trends toward personalized medicine and precision therapeutics.

The synthesis of 5-Cyano-3-formyl-2-methylbenzenesulfonyl chloride itself is an intriguing challenge that highlights advancements in synthetic methodologies. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled more efficient and scalable production processes compared to traditional methods. These innovations not only improve yield but also reduce waste, aligning with green chemistry principles that are increasingly prioritized in industrial and academic research settings. The compound’s synthesis often involves multi-step pathways starting from readily available aromatic precursors, demonstrating its accessibility for large-scale applications.

The versatility of 5-Cyano-3-formyl-2-methylbenzenesulfonyl chloride extends beyond pharmaceutical applications into materials science and catalysis. For instance, its sulfonamide functionality can be incorporated into polymers to enhance thermal stability or hydrophobicity properties. Similarly, its reactivity with transition metals makes it a candidate ligand design for catalytic systems used in organic transformations such as oxidation or reduction reactions. Such interdisciplinary uses underscore the compound’s broad utility across multiple scientific domains.

As research continues to evolve, new derivatives of 5-Cyano-3-formyl-2-methylbenzenesulfonyl chloride are being explored to optimize their pharmacological profiles further. Techniques like structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) are being employed to fine-tune molecular properties such as solubility, bioavailability, and target specificity. The integration of machine learning models into these processes has accelerated the identification of promising candidates from vast chemical libraries containing compounds like 5-Cyano-3-formyl-2-methylbenzenesulfonyl chloride, heralding an era where computational power complements traditional experimental approaches.

In conclusion,5-Cyano-3-formyl-2-methylbenzenesulfonyl chloride (CAS No. 1806268-27-8) stands as a testament to the ingenuity inherent in modern chemical biology research. Its unique structural features provide a rich foundation for developing innovative therapeutics and materials with far-reaching implications for human health and industrial applications. As scientists continue to unravel its potential through cutting-edge methodologies,this compound will undoubtedly remain at forefrontof scientific inquiry across disciplines.

1806268-27-8 (5-Cyano-3-formyl-2-methylbenzenesulfonyl chloride) 関連製品

- 850910-65-5(4-benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

- 2025044-19-1(1-(1-methoxypropan-2-yl)azetidin-2-ylmethanamine)

- 2098129-72-5(4-Cycloheptylpiperazin-1-amine)

- 2680733-78-0(tert-butyl N-{2-(5-cyanopyridin-2-yl)oxyethyl}carbamate)

- 1592281-85-0({spiro3.5nonan-1-yl}hydrazine)

- 1804710-16-4(2-Methyl-4-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde)

- 860787-02-6(6-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-DIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONE)

- 2137756-15-9(3-Azetidinemethanol, α-(2-amino-1-methylethyl)-α-ethyl-)

- 2098127-79-6(4-Phenyl-1,4-diazepan-5-one hydrochloride)

- 194474-71-0(1β-Methoxydiversifolin 3-O-methyl ether)